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Executive Summary

The sequestosome 1 (p62/SQSTML1) protein is a multifunctional signaling hub that plays a
critical role in various cellular processes, including selective autophagy, NF-kB signaling, and
stress responses.[1] Its diverse functions are mediated by a series of distinct protein-protein
interaction domains. Among these, the ZZ-type zinc finger (ZZ) domain has emerged as a key
regulator of p62's role in inflammation, cancer, and necroptosis, primarily through its interaction
with Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3] This document provides a technical
overview of the p62-ZZ domain, its function in key signaling pathways, the therapeutic rationale
for its targeting, quantitative binding data, and detailed experimental protocols for its
investigation.

Introduction to p62 and its Domain Architecture

p62 is a highly conserved adaptor protein that links ubiquitinated cargo to the autophagic
machinery and serves as a scaffold in major signaling pathways.[1][4] Its modular structure
allows it to interact with a wide array of binding partners, positioning it at the crossroads of cell
survival, inflammation, and degradation pathways.[5][6]

The primary domains of p62 include:
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e PB1 (Phox and Bem1) Domain: Mediates self-oligomerization and hetero-oligomerization
with other PB1-containing proteins like NBR1 and atypical protein kinases C (aPKCs).[2][5]

e ZZ Domain: A zinc-finger domain that specifically binds to partners like RIPK1 and N-
terminally arginylated proteins (Nt-R).[2][5][7]

« TB (TRAF6 Binding) Domain: Interacts with the E3 ubiquitin ligase TRAF6 to regulate NF-kB
signaling.[5][6]

e LIR (LC3 Interacting Region): Engages with LC3/GABARAP proteins on the autophagosome,
tethering p62 and its cargo for degradation.[6]

» KIR (Keapl Interacting Region): Binds to Keapl, leading to the activation of the Nrf2
antioxidant response.[1]

o UBA (Ubiquitin-Associated) Domain: Binds to polyubiquitin chains, enabling its function as a
selective autophagy receptor.[5][6]

This guide focuses on the ZZ domain, a structure of approximately 35 amino acids (residues
~128-163), which functions as a critical node for integrating inflammatory and cell death
signals.[5]

Signaling Pathways Modulated by the p62-2Z
Domain

The p62-ZZ domain is a pivotal mediator in several therapeutically relevant signaling cascades.

NF-kB Activation Pathway

The canonical NF-kB pathway is a central regulator of inflammation and cell survival.[1] The
interaction between the p62-ZZ domain and the death domain of RIPK1 is essential for
activating NF-kB in response to stimuli like Tumor Necrosis Factor-alpha (TNFa).[2][8] Upon
TNFa stimulation, p62 is recruited to the TNF receptor complex, where it acts as a scaffold.
The ZZ domain's binding to RIPK1 facilitates the recruitment of aPKCs (via the p62 PB1
domain), which in turn phosphorylate and activate the IKK[ kinase, a crucial step for NF-kB
activation.[8] Deletion or mutation of the ZZ domain abrogates RIPK1 binding and severely
impairs NF-kB activation, highlighting this interaction as a key therapeutic target.[3][9]
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Caption: p62-ZZ domain in TNFa-induced NF-kB signaling.
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Selective Autophagy and the N-end Rule Pathway

The p62-ZZ domain also functions as a receptor for selective autophagy, particularly for
substrates of the N-end rule pathway.[10] This pathway targets proteins bearing N-terminal
degradation signals (N-degrons), such as an N-terminal arginine (Nt-R). The ZZ domain directly
recognizes and binds these Nt-R substrates.[7][11][12] This interaction is crucial for clearing
misfolded or unwanted proteins, especially under conditions of proteasomal stress.[10][13]
Ligands that bind to the ZZ domain can induce p62 oligomerization and enhance autophagic
flux, suggesting a mechanism to therapeutically boost cellular clearance pathways.[12][14]
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Caption: Role of p62-ZZ in N-end rule selective autophagy.

Necroptosis Regulation

Necroptosis is a form of programmed necrotic cell death that is dependent on RIPK1 and
RIPK3. The p62-ZZ domain is implicated in this process through its interaction with RIPK1.[3]
This interaction can influence the formation of the necrosome, a signaling complex comprising
RIPK1, RIPK3, and MLKL.[15] In certain contexts, such as cisplatin-resistant ovarian cancer
cells, the ZZ domain is required for the phosphorylation and activation of RIP1, RIP3, and
MLKL.[3] Targeting the p62-ZZ domain could therefore modulate necroptosis, offering a
therapeutic strategy in diseases where this cell death pathway is dysregulated.

Therapeutic Rationale for Targeting the p62-Z2Z
Domain

e Oncology: Given the frequent deregulation of p62 and NF-kB in cancer, inhibiting the p62-
ZZ/RIPK1 interaction presents a strategy to suppress pro-survival signaling.[1][16] In multiple
myeloma, the p62-ZZ ligand XRK3F2 synergized with the proteasome inhibitor bortezomib,
enhancing cancer cell killing by promoting both apoptosis and necroptosis.[10][13] This
suggests that ZZ-domain modulators could overcome drug resistance.

o Inflammatory and Autoimmune Diseases: As a key mediator of NF-kB activation, the p62-ZZ
domain is an attractive target for diseases driven by chronic inflammation.

* Neurodegenerative Diseases: The role of the ZZ domain in autophagy suggests that targeted
activation could enhance the clearance of toxic protein aggregates implicated in diseases
like Huntington's and Alzheimer's.[14][17]

Quantitative Data on p62-ZZ Domain Interactions

The following tables summarize key quantitative data for the binding of ligands to the p62-Z2Z
domain and the activity of known modulators.

Table 1: Binding Affinities of p62-ZZ Domain for N-degron Peptides
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Dissociation

Ligand (Peptide Assay Method Reference(s
4 (Peptide) & Constant (Kd) (s)

Microscale

REEE Thermophoresis 5.6 pM [12][18]
(MST)
Microscale

RAEE Thermophoresis 14 uM [12][18]
(MST)
Microscale

Regulatory Linker ]

] Thermophoresis 320 uM [12]

(RL) Peptide

(MST)

| Arginine (free amino acid) | Microscale Thermophoresis (MST) | 1.5 mM |[12] |

Table 2: Activity of Selected p62-ZZ Domain Modulators

Compound /

. Assay Method Effect IC50 / Kd Reference(s)
Peptide
Binds Z2Z
domain,
AlphaScreen /
XRK3F2 . enhances p62- NI/A [13][19]
Thermal Shift
LC3B
interaction
Binds 2Z
Immunostaining/  domain, induces
XIE62-1004 N/A [12][20]
Pulldown p62
polymerization
) Inhibits p62-
LIRtide AlphaScreen 1.7 uM [19][21]

LC3B interaction

| Novobiocin | AlphaScreen | Inhibits p62-LC3B interaction (binds LC3) | 81 uM |[19][21] |
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Key Experimental Protocols

Investigating the p62-ZZ domain requires a combination of in vitro biophysical assays and cell-
based functional assays.

Experimental Workflow for Inhibitor Screening

A typical workflow for identifying and validating modulators of the p62-ZZ domain interaction
involves a multi-step screening cascade.
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Caption: Screening cascade for p62-ZZ domain modulators.
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Co-Immunoprecipitation (Co-IP) for p62-RIPK1
Interaction

This protocol is used to verify the interaction between p62 and RIPK1 within a cellular context.

Cell Culture and Treatment: Culture cells (e.g., HEK293T, SKOV3) to ~80-90% confluency.
[22] If studying a specific stimulus, treat cells accordingly (e.g., with TNFa).

o Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer
(e.q., 1% NP-40, 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with
protease and phosphatase inhibitors).[23]

» Pre-clearing: Centrifuge lysates to pellet cellular debris. Incubate the supernatant with
Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

o Immunoprecipitation: Collect the pre-cleared lysate. Add the primary antibody specific to the
"bait" protein (e.g., anti-RIPK1 antibody) and incubate overnight at 4°C with gentle rotation.
[22][23]

o Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate
for 2-4 hours at 4°C to capture the immune complexes.

» Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to
remove non-specifically bound proteins.

» Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE
sample buffer. Analyze the eluate and input lysates by Western blotting using antibodies
against both the "bait" (RIPK1) and putative "prey" (p62) proteins.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)

This in vitro assay measures the interaction between two purified proteins, such as p62 and
LC3B, in a high-throughput format.[19][24]

o Protein Preparation: Purify recombinant proteins of interest (e.g., His-tagged p62 and GST-
tagged LC3B).[19]
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» Reagent Preparation: Prepare assay buffer and serial dilutions of any test compounds.

e Reaction Setup: In a microplate, combine the His-tagged protein with Nickel Chelate
Acceptor beads and the GST-tagged protein with Glutathione Donor beads.[21][24]

 Incubation: Add test compounds or vehicle control (DMSO) to the wells. Incubate the plate in
the dark at room temperature to allow protein interaction and bead proximity.

» Signal Detection: When the proteins interact, they bring the Donor and Acceptor beads into
close proximity (<200 nm). Upon excitation at 680 nm, the Donor bead releases singlet
oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.[19]

» Data Analysis: The strength of the signal is directly proportional to the extent of protein-
protein interaction. For inhibitors, data can be plotted to determine an IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat released or absorbed
during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n),
and enthalpy (AH).[25][26]

o Sample Preparation: Prepare purified p62-ZZ domain protein and the ligand of interest (e.qg.,
a peptide or small molecule) in the same, precisely matched buffer to minimize heat of
dilution effects.[27] Thoroughly degas both solutions.

e Instrument Setup: Load the p62-ZZ protein solution into the sample cell of the calorimeter
and the ligand into the injection syringe.[25]

« Titration: Allow the system to equilibrate to the desired temperature. Perform a series of
small, sequential injections of the ligand into the protein solution.[25]

e Heat Measurement: After each injection, the instrument measures the minute heat change
until the binding reaction reaches equilibrium.[26] The heat change diminishes as the protein
becomes saturated with the ligand.

o Data Analysis: The raw data (power vs. time) is integrated to obtain the heat change per
injection. This is plotted against the molar ratio of ligand to protein. The resulting binding
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isotherm is fitted to a binding model to derive the thermodynamic parameters: Kd, n, and AH.
[25]

Conclusion and Future Directions

The p62-ZZ domain represents a critical and druggable node in signaling pathways central to
oncology, inflammation, and neurodegeneration. Its well-defined role in mediating protein-
protein interactions, particularly with RIPK1, makes it an attractive target for small molecule
intervention. The development of specific ligands for the ZZ domain has already shown
promise in preclinical models, particularly in enhancing the efficacy of existing cancer
therapies.[10][13] Future research should focus on developing potent and selective modulators
of the p62-ZZ domain, exploring their therapeutic utility across a range of diseases, and further
elucidating the complex regulatory mechanisms governing its function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Pathways Underlying the Multiple Roles of p62 in Inflammation and Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. mdpi.com [mdpi.com]

e 3. Zinc finger domain of p62/SQSTML1 is involved in the necroptosis of human
cisplatin-resistant ovarian cancer cells treated with sulfasalazine - PMC
[pmc.ncbi.nlm.nih.gov]

» 4. The complex interplay between autophagy and NF-kB signaling pathways in cancer cells -
PMC [pmc.ncbi.nim.nih.gov]

e 5. researchgate.net [researchgate.net]
¢ 6. researchgate.net [researchgate.net]
e 7. tandfonline.com [tandfonline.com]

¢ 8. The interaction of p62 with RIP links the atypical PKCs to NF-kappaB activation - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.malvernpanalytical.com/en/products/technology/microcalorimetry/isothermal-titration-calorimetry
https://haematologica.org/article/view/haematol.2023.283787
https://pmc.ncbi.nlm.nih.gov/articles/PMC11063840/
https://www.benchchem.com/product/b15542964?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301319/
https://www.mdpi.com/2073-4409/14/13/1016
https://pmc.ncbi.nlm.nih.gov/articles/PMC11406577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11406577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11406577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3189824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3189824/
https://www.researchgate.net/figure/Domain-structure-of-p62-and-its-interacting-partners-There-are-six-main-domains-motifs_fig5_263863481
https://www.researchgate.net/figure/P62-interacting-partners-to-activate-different-signaling-pathways-for-cellular-functions_fig1_325031635
https://www.tandfonline.com/doi/full/10.1080/15548627.2019.1569935
https://pmc.ncbi.nlm.nih.gov/articles/PMC1171386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1171386/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. researchgate.net [researchgate.net]

10. Pharmacologic targeting of the p62 ZZ domain enhances both anti-tumor and bone-
anabolic effects of bortezomib in multiple myeloma | Haematologica [haematologica.org]

11. ZZ-dependent regulation of p62/SQSTML1 in autophagy - PubMed
[pubmed.ncbi.nim.nih.gov]

12. ZZ-dependent regulation of p62/SQSTML1 in autophagy - PMC [pmc.ncbi.nim.nih.gov]

13. Pharmacologic targeting of the p62 ZZ domain enhances both anti-tumor and bone-
anabolic effects of bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

14. KR101731908B1 - Autophagy stimulation using p62 ZZ domain binding compounds or
arginylated BiP for the prevention or treatment of neurodegenerative disease - Google
Patents [patents.google.com]

15. researchgate.net [researchgate.net]

16. p62 at the Crossroads of Autophagy, Apoptosis, and Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

17. The PB1 and the ZZ domain of the autophagy receptor p62/ SQSTM1 regulate the
interaction of p62/ SQSTM1 with the autophagosome protein LC3B: Open Access, Read
PDF & Key Insights | Bohrium [bohrium.com]

18. researchgate.net [researchgate.net]

19. The PB1 and the ZZ domain of the autophagy receptor p62/SQSTM1 regulate the
interaction of p62/SQSTM1 with the autophagosome protein LC3B - PMC
[pmc.ncbi.nlm.nih.gov]

20. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which
modulates autophagosome biogenesis - PMC [pmc.ncbi.nim.nih.gov]

21. researchgate.net [researchgate.net]
22. researchgate.net [researchgate.net]

23. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse
macrophages - PMC [pmc.ncbi.nlm.nih.gov]

24. ri.conicet.gov.ar [ri.conicet.gov.ar]

25. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical
[malvernpanalytical.com]

26. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.researchgate.net/figure/Deleting-the-ZZ-domain-of-p62-inhibited-the-activation-of-NF-jB-signaling-pathway-in_fig4_316897237
https://haematologica.org/article/view/haematol.2023.283787
https://haematologica.org/article/view/haematol.2023.283787
https://pubmed.ncbi.nlm.nih.gov/30349045/
https://pubmed.ncbi.nlm.nih.gov/30349045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6197226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11063840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11063840/
https://patents.google.com/patent/KR101731908B1/en
https://patents.google.com/patent/KR101731908B1/en
https://patents.google.com/patent/KR101731908B1/en
https://www.researchgate.net/figure/Autophagy-blockade-enhanced-necrosis-and-p62-RIP1-RIP3-interaction-a-Cultured-primary_fig2_338587276
https://pmc.ncbi.nlm.nih.gov/articles/PMC3971861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3971861/
https://www.bohrium.com/paper-details/the-pb1-and-the-zz-domain-of-the-autophagy-receptor-p62-sqstm1-regulate-the-interaction-of-p62-sqstm1-with-the-autophagosome-protein-lc3b/949049746872336417-11303
https://www.bohrium.com/paper-details/the-pb1-and-the-zz-domain-of-the-autophagy-receptor-p62-sqstm1-regulate-the-interaction-of-p62-sqstm1-with-the-autophagosome-protein-lc3b/949049746872336417-11303
https://www.bohrium.com/paper-details/the-pb1-and-the-zz-domain-of-the-autophagy-receptor-p62-sqstm1-regulate-the-interaction-of-p62-sqstm1-with-the-autophagosome-protein-lc3b/949049746872336417-11303
https://www.researchgate.net/figure/Molecular-basis-for-the-specific-targeting-of-Nt-R-by-p62-ZZ-a-A-zoom-in-view-of-the_fig1_328430599
https://pmc.ncbi.nlm.nih.gov/articles/PMC10751729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10751729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10751729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524641/
https://www.researchgate.net/publication/375794146_The_PB1_and_the_ZZ_domain_of_the_autophagy_receptor_p62SQSTM1_regulate_the_interaction_of_p62SQSTM1_with_the_autophagosome_protein_LC3B
https://www.researchgate.net/figure/nteraction-of-different-p62-fragments-with-RIP-in-vivo-Subconfluent-cultures-of-293_fig4_12943323
https://pmc.ncbi.nlm.nih.gov/articles/PMC8208500/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8208500/
https://ri.conicet.gov.ar/bitstream/handle/11336/255006/CONICET_Digital_Nro.8e9689e5-3cf8-479a-91a5-7cc0e5bec7d3_B.pdf?sequence=2&isAllowed=y
https://www.malvernpanalytical.com/en/products/technology/microcalorimetry/isothermal-titration-calorimetry
https://www.malvernpanalytical.com/en/products/technology/microcalorimetry/isothermal-titration-calorimetry
https://pubmed.ncbi.nlm.nih.gov/23729250/
https://pubmed.ncbi.nlm.nih.gov/23729250/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 27. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-
glycosaminoglycan interactions - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Whitepaper: Therapeutic Potential of Targeting the p62-
ZZ Domain]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542964+#therapeutic-potential-of-targeting-p62-zz-
domain]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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